NGI-1 - 790702-57-7

NGI-1

Catalog Number: EVT-276354
CAS Number: 790702-57-7
Molecular Formula: C17H22N4O3S2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NGI-1 is a cell-permeable small molecule that acts as a first-in-class inhibitor of oligosaccharyltransferase (OST) [, , , ]. OST is a membrane-bound enzyme complex located in the endoplasmic reticulum (ER) responsible for N-linked glycosylation, a crucial protein modification process [, ]. NGI-1 partially inhibits N-linked glycosylation by targeting OST, making it a valuable tool for investigating the role of N-glycosylation in various cellular processes and diseases [, , , ].

Gefitinib

  • Relevance: NGI-1 has shown synergistic effects with Gefitinib in NSCLC cells resistant to Gefitinib alone. [] This suggests that combining NGI-1 with EGFR tyrosine kinase inhibitors like Gefitinib may be a promising therapeutic strategy for treating EGFR-mutant NSCLC, particularly in cases where resistance to EGFR TKIs has developed.

Erlotinib

  • Relevance: Similar to Gefitinib, NGI-1 demonstrated a synergistic lethal effect in combination with Erlotinib in NSCLC cells resistant to Erlotinib. [] This highlights the potential of NGI-1 to enhance the effectiveness of currently used EGFR TKIs in treating resistant NSCLC.

Osimertinib

  • Relevance: NGI-1 has been shown to be effective in combination with Osimertinib against NSCLC cells resistant to this third-generation TKI. [] This finding further supports the potential of NGI-1 to overcome TKI resistance in NSCLC, even in the presence of the T790M mutation.

Camsirubicin

  • Relevance: Studies have shown promising results for a triple combination therapy consisting of NGI-1, camsirubicin, and PD-L1 blockade in preclinical models of triple-negative breast cancer (TNBC). [] This combination effectively reduced tumor growth, suggesting that NGI-1 can work synergistically with chemotherapeutic agents like camsirubicin to combat TNBC.

Bortezomib

  • Relevance: NGI-1 has demonstrated the ability to sensitize both MM cell lines and primary patient cells, including those resistant to Bortezomib, to Bortezomib treatment. [] This finding suggests a potential therapeutic approach using NGI-1 to overcome Bortezomib resistance in MM.

GSK26006414

  • Relevance: Combined treatment of osteosarcoma cells with NGI-1 and GSK26006414 resulted in synergistic inhibition of cell growth, suggesting that ER stress plays a role in the sensitivity of osteosarcoma cells to OST inhibition by NGI-1. []

4μ8C

  • Relevance: Similar to the combination with the PERK inhibitor, the combination of NGI-1 with 4μ8C also demonstrated synergistic effects on the inhibition of osteosarcoma cell growth, further supporting the involvement of ER stress in the antitumor activity of NGI-1 in this cancer type. []

Surfactant Protein D

  • Relevance: Influenza A viruses produced in cells treated with NGI-1 showed reduced glycosylation of the viral hemagglutinin (HA) protein. This reduction in glycosylation resulted in decreased binding of SP-D to the HA, suggesting that NGI-1 treatment could potentially impair the innate immune response to IAV infection. []
Source and Classification

N-Linked Glycosylation Inhibitor-1 is classified as a small-molecule inhibitor targeting the oligosaccharyltransferase complex, specifically the catalytic subunits STT3A and STT3B. It is derived from a high-throughput screening campaign aimed at identifying inhibitors of N-linked glycosylation processes. The compound's structure includes a benzamide-sulfonamide framework, which is essential for its interaction with the oligosaccharyltransferase complex .

Synthesis Analysis

The synthesis of N-Linked Glycosylation Inhibitor-1 involves several steps that focus on creating a compound capable of reversible binding to the oligosaccharyltransferase complex. The synthetic route typically includes:

  1. Formation of the Benzamide Core: Starting materials undergo acylation reactions to form the benzamide structure.
  2. Sulfonamide Formation: The introduction of sulfonamide groups occurs through nucleophilic substitution reactions.
  3. Purification and Characterization: The final product is purified using techniques such as chromatography and characterized by methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

The synthesis parameters include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of N-Linked Glycosylation Inhibitor-1 can be characterized as follows:

  • Molecular Formula: C₁₄H₁₈N₂O₃S
  • Molecular Weight: Approximately 302.37 g/mol
  • Structure Features: The compound features a central benzene ring substituted with an amide group and a sulfonamide moiety. This configuration is crucial for its biological activity, as it allows for effective binding to the oligosaccharyltransferase complex.

Structural analyses using techniques such as X-ray crystallography or computational modeling can provide insights into the binding interactions between N-Linked Glycosylation Inhibitor-1 and its target .

Chemical Reactions Analysis

N-Linked Glycosylation Inhibitor-1 primarily engages in reversible interactions with the oligosaccharyltransferase complex, inhibiting its function without completely abolishing it. Key reactions include:

  1. Inhibition of Oligosaccharyltransferase Activity: By binding to the active site of the enzyme, NGI-1 disrupts the transfer of lipid-linked oligosaccharides to nascent polypeptides.
  2. Alteration of Glycoprotein Profiles: Treatment with NGI-1 leads to changes in glycoprotein profiles, evidenced by shifts in molecular weight during electrophoresis due to reduced glycosylation .

These reactions are quantitatively assessed using techniques such as western blotting and fluorescence assays.

Mechanism of Action

The mechanism of action of N-Linked Glycosylation Inhibitor-1 involves:

  1. Targeting Oligosaccharyltransferase: NGI-1 selectively binds to the STT3A and STT3B subunits of the oligosaccharyltransferase complex, inhibiting their enzymatic activity.
  2. Disruption of Receptor Tyrosine Kinase Function: By inhibiting glycosylation, NGI-1 alters the stability and localization of receptor tyrosine kinases on cell surfaces, affecting their signaling pathways.
  3. Induction of Cellular Responses: The inhibition leads to downstream effects such as altered cell proliferation, increased sensitivity to chemotherapy, and induction of autophagy in cancer cells .

These mechanisms have been studied extensively in various cancer cell lines, demonstrating NGI-1's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

N-Linked Glycosylation Inhibitor-1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point typically ranges between 150°C - 160°C, indicating good thermal stability .

These properties are critical for its formulation in pharmaceutical applications.

Applications

N-Linked Glycosylation Inhibitor-1 has several promising applications:

  1. Cancer Therapy: Its ability to inhibit glycosylation makes it a candidate for treating cancers that rely on receptor tyrosine kinases, such as glioblastoma and hepatocellular carcinoma.
  2. Enhancing Chemotherapy Efficacy: Studies have shown that combining NGI-1 with radiation therapy increases radiosensitivity in malignant gliomas by enhancing DNA damage responses .
  3. Research Tool: NGI-1 serves as a valuable tool for studying glycosylation processes in cellular biology, particularly in understanding how glycosylation affects protein function and signaling pathways.
Mechanistic Basis of NGI-1 as an Oligosaccharyltransferase (OST) Inhibitor

Structural Targeting of OST Isoforms (STT3A and STT3B)

NGI-1 is a cell-permeable aminobenzamide-sulfonamide compound that selectively inhibits oligosaccharyltransferase (OST) complexes by binding to their catalytic subunits, STT3A and STT3B. These isoforms govern distinct phases of N-linked glycosylation: STT3A-OST mediates co-translational glycosylation at the endoplasmic reticulum (ER) translocon, while STT3B-OST facilitates post-translational modification of skipped glycosylation sites [1] [7]. Cryo-electron microscopy studies reveal that NGI-1 occupies a druggable pocket within STT3A’s catalytic site, trapping the enzyme in a complex with its lipid-linked oligosaccharide (LLO) donor substrate (dolichyl-PP-GlcNAc₂-Man₉-Glc₃). This binding alters the LLO’s conformation, preventing glycan transfer to acceptor proteins [1] [9]. The compound’s binding specificity is underscored by CRISPR base-editing screens identifying NGI-1-resistant STT3A mutations (e.g., Gly563 and Ser586 substitutions), which map to its catalytic pocket and disrupt inhibitor interactions without compromising enzymatic function [9].

Table 1: OST Isoforms Targeted by NGI-1

OST IsoformCatalytic SubunitPrimary FunctionNGI-1 InhibitionBiological Consequence
OST-ASTT3ACo-translational glycosylationDirect binding (IC₅₀ ~0.5–2 µM)Impaired glycosylation of nascent polypeptides
OST-BSTT3BPost-translational glycosylationModerate inhibitionReduced "glycan filling" at skipped sites

Reversible Catalytic Inhibition and Subunit Specificity

NGI-1 operates through an uncompetitive inhibition mechanism, binding exclusively to the OST-LLO complex rather than the free enzyme. This reversibly traps OST in an inactive state, blocking glycan transfer while sparing upstream LLO biosynthesis [1] [3]. Unlike broad-spectrum glycosylation inhibitors (e.g., tunicamycin), NGI-1 permits residual glycosylation activity, minimizing ER stress and cytotoxicity [4]. Its selectivity between STT3A and STT3B is context-dependent:

  • STT3A preference: Genetic knockout studies show HSV-1 envelope glycoproteins (gB, gD) rely predominantly on STT3A for glycosylation. NGI-1 treatment in STT3B-deficient cells (lacking post-translational backup) reduces viral infectivity by >80% [6].
  • STT3B inhibition: Second-generation analogs (e.g., C19) achieve ~10-fold selectivity for STT3B, enabling isoform-specific studies [3].Reversibility is demonstrated by rapid restoration of glycosylation and fluorescence decay in Halo1N reporter assays after NGI-1 washout [7].

Glycosylation-Independent Antiviral Mechanisms

NGI-1 exhibits broad antiviral activity against enveloped viruses, but its effects extend beyond glycan deprivation:

  • Flaviviruses (Dengue, Zika): CRISPR screens identified OST as essential for viral RNA replication. NGI-1 suppresses Dengue replication (EC₅₀ = 0.85 µM) even in cells expressing catalytically dead STT3A, confirming that antiviral activity is uncoupled from glycosylation inhibition [3].
  • Herpes Simplex Virus-1 (HSV-1): In STT3B-knockout cells, NGI-1 causes severe HSV-1 dysfunction by disrupting virion assembly. Unglycosylated envelope proteins expose immunogenic epitopes, enhancing immune recognition [6].
  • Resistance in Alphaviruses: Chikungunya and Venezuelan equine encephalitis viruses remain unaffected by NGI-1, highlighting virus-specific OST dependencies [3].

Table 2: Antiviral Activity of NGI-1 Across Virus Families

Virus FamilyRepresentative PathogensNGI-1 EC₅₀ (µM)Key MechanismGlycosylation-Dependent?
FlaviviridaeDengue, Zika, West Nile0.85–2.2Blocks viral RNA replicationNo
HerpesviridaeHSV-1~5.0*Disrupts virion maturation & immune evasionPartially
AlphaviridaeChikungunya, VEEV>30 (ineffective)Not OST-dependentN/A

*Cell-type dependent; strongest in Vero cells [6].

Impact on Endoplasmic Reticulum (ER)-Associated Protein Maturation

NGI-1 disrupts ER quality control by impairing glycosylation-dependent chaperone systems:

  • Lysosomal Dysfunction: Glycoproteomics in hepatocellular carcinoma cells reveals NGI-1 depletes glycosylated lysosome-associated membrane protein 2 (LAMP2). This disrupts cathepsin D maturation, induces autophagy, and compromises lysosomal acidification [4].
  • Oncogenic Receptor Destabilization: In lung adenocarcinoma (LUAD), NGI-1 inhibits STT3A-mediated glycosylation of EGFR and MET receptors. Unglycosylated receptors exhibit:
  • Mislocalization away from lipid rafts
  • Accelerated proteasomal degradation
  • Attenuated MAPK/PI3K signaling [8] [5].
  • ER Stress Mitigation: Unlike tunicamycin, NGI-1 triggers only mild unfolded protein response (UPR), activating BiP and XBP1 splicing without ATF6 cleavage. This permits sustained host cell viability even at inhibitory concentrations [4] [7].

In LUAD models, STT3A knockout or NGI-1 treatment suppresses tumor growth by 60–70% in vivo by blocking oncogenic signaling and epithelial-mesenchymal transition [8]. These findings position OST inhibition as a strategy to target glycoprotein-driven malignancies without eliciting catastrophic ER stress.

Concluding Remarks

NGI-1 represents a paradigm-shifting tool for dissecting OST biology and developing host-directed therapies. Its precision in trapping the OST-LLO complex, isoform-specific effects, and dual antiviral/antineoplastic activities underscore the therapeutic potential of modulating protein glycosylation. Future efforts to refine STT3A versus STT3B selectivity will further illuminate the biological ramifications of targeted glycosylation inhibition.

Properties

CAS Number

790702-57-7

Product Name

NGI-1

IUPAC Name

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22)

InChI Key

QPKGRLIYJGBKJL-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-(N,N-dimethylsulfamoyl)-N-(5-methylthiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
CID2519269
ML414 compound
NGI-1 compound

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.